CP-8668

Description

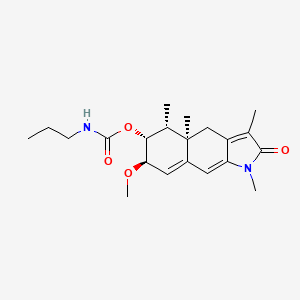

CP-8668 is an orally active nonsteroidal progesterone receptor (PR) modulator with a tetrahydrobenzoindolone structural backbone . Its molecular formula is C₂₁H₃₀N₂O₄, with a molecular weight of 374.47 g/mol and a CAS registry number of 209331-43-1 . The compound is stored as a powder at -20°C (stable for 3 years) or in solvent form at -80°C (stable for 1 year) .

Properties

CAS No. |

209331-43-1 |

|---|---|

Molecular Formula |

C21H30N2O4 |

Molecular Weight |

374.47 |

IUPAC Name |

Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester |

InChI |

InChI=1S/C21H30N2O4/c1-7-8-22-20(25)27-18-13(3)21(4)11-15-12(2)19(24)23(5)16(15)9-14(21)10-17(18)26-6/h9-10,13,17-18H,7-8,11H2,1-6H3,(H,22,25)/t13-,17+,18+,21+/m0/s1 |

InChI Key |

HHRZNPFAGIHNGP-ZEZXVUOJSA-N |

SMILES |

CCCNC(=O)O[C@@H]1[C@@H]([C@]2(CC3=C(C(=O)N(C3=CC2=C[C@H]1OC)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-8668; CP8668; CP 8668; UNII-5371O2R79D. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-8668 involves the creation of a tetrahydrobenzoindolone core. The specific synthetic routes and reaction conditions are detailed in scientific literature, which typically involves multiple steps of organic synthesis, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

CP-8668 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of this compound.

Scientific Research Applications

CP-8668 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of nonsteroidal progesterone receptor modulators.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Explored for potential therapeutic uses, particularly in hormone-related conditions.

Mechanism of Action

CP-8668 exerts its effects by modulating the progesterone receptor. It binds to the receptor, altering its conformation and activity. This interaction affects various molecular pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Progesterone receptor modulators are critical in contraception, hormone replacement therapy, and oncology. Below, CP-8668 is compared to two functionally related PR modulators: Org-31710 and Tosagestin (Org-30659) .

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings:

Structural Differences: this compound’s tetrahydrobenzoindolone core distinguishes it from steroidal PR modulators like Org-31710 and Tosagestin, which retain a modified progesterone backbone . This nonsteroidal design may reduce off-target effects associated with steroidal compounds, such as glucocorticoid receptor cross-reactivity .

Functional Activity: Org-31710 acts as a PR antagonist, blocking endogenous progesterone binding, and is investigated for contraceptive applications . Tosagestin is a PR agonist, mimicking progesterone’s effects, and is studied for hormone replacement therapy .

Pharmacological Profiles: Org-31710 exhibits high potency (IC₅₀ = 2.1 nM) in PR binding assays, outperforming older antagonists like mifepristone . Tosagestin demonstrates strong agonist activity (EC₅₀ = 0.5 nM), comparable to endogenous progesterone .

Research Implications and Limitations

- This compound’s nonsteroidal structure offers a promising avenue for reducing side effects in PR-targeted therapies. However, the absence of clinical data limits its current applicability .

- Org-31710 and Tosagestin are well-characterized but carry steroidal liabilities, such as metabolic instability and receptor promiscuity .

- Future studies should prioritize head-to-head comparisons of binding kinetics, selectivity, and in vivo efficacy among these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.